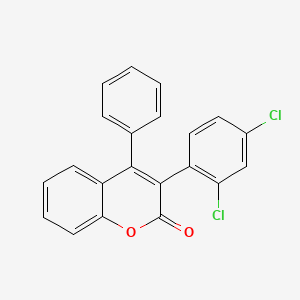

3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2O2/c22-14-10-11-15(17(23)12-14)20-19(13-6-2-1-3-7-13)16-8-4-5-9-18(16)25-21(20)24/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYVENFAJIUXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345935 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720673-29-0 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-phenylcoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control of reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features of 3-(2,4-dichlorophenyl)-4-phenylchromen-2-one with related coumarin derivatives and heterocyclic hybrids:

Key Observations :

- Substituent Position : Chlorine atoms at the 2,4-positions (as in the target compound) vs. 4-position (in ) alter electronic properties and steric effects.

- Hybrid Systems: Thiazole-pyrazolyl hybrids () replace the chromenone core with heterocycles but retain dichlorophenyl groups for bioactivity.

Antimicrobial and Anticancer Activity

- Thiazole-Pyrazolyl Hybrids : Compounds with 2,4-dichlorophenyl groups exhibit potent EGFR inhibition, with IC₅₀ values of 114.2 ± 0.4 nM, attributed to chlorine’s electron-withdrawing effects enhancing target binding .

- Quinazoline Derivatives : Dichlorophenyl-substituted quinazolines () show cyclooxygenase-2 (COX-2) inhibition, suggesting dichlorophenyl groups may broaden therapeutic applications.

Hepatotoxicity

- Thiazolidinedione Analogs : 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) induces hepatotoxicity in rats (ALT > 1,000 U/mL at 1.0 mmol/kg), linked to the TZD ring and phenyl substituents . While the target compound lacks a TZD ring, the dichlorophenyl group warrants toxicity screening.

Physicochemical Properties

- Solubility : The target compound’s hydrophobicity (due to phenyl and dichlorophenyl groups) contrasts with derivatives containing polar groups (e.g., 7-hydroxy-8-piperazinylmethyl in ), which improve water solubility .

- Stability : Chlorine substituents increase stability against metabolic degradation compared to methoxy or methyl groups ().

Biological Activity

3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one, a synthetic flavonoid compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chromenone backbone with dichlorophenyl and phenyl substituents. Its chemical formula is , indicating the presence of two chlorine atoms, which are significant for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell proliferation through several mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer progression, such as the NF-kB and MAPK pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Cell cycle arrest at G1 phase |

| A549 | 20 | Inhibition of migration |

These findings indicate significant potential for therapeutic applications in oncology .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been validated through various assays:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-α and IL-6 in activated macrophages.

- Animal Models : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced swelling compared to control groups.

The efficacy is summarized in the following table:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 50 |

This suggests that the compound may serve as a potential anti-inflammatory agent .

Case Study 1: Anticancer Effects in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis and decreased proliferation markers within tumor tissues.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, formulations containing this compound were tested against resistant strains of bacteria isolated from patients with infections. The results showed that the formulations effectively reduced bacterial load, suggesting its potential utility in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one, and what intermediates are critical for its formation?

- The compound can be synthesized via multi-step reactions involving dichlorophenyl intermediates. For example, chlorophenyl acetamide derivatives (e.g., 2-chloro-N-(2,4-dichlorophenyl) acetamide) are key precursors. Cyclization reactions using catalysts like sodium hydroxide in ethanol, followed by oxidation or dehydration steps, yield the chromen-2-one scaffold . Purity can be ensured via HPLC (≥98%) .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography is the gold standard for determining bond lengths, angles, and spatial conformation. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules . Complementary techniques include NMR (¹H/¹³C) for functional group identification and IR spectroscopy for detecting carbonyl (C=O) and aromatic C-Cl stretches .

Q. What analytical techniques are suitable for detecting this compound in complex mixtures (e.g., environmental samples)?

- Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity. Analytical standards (e.g., Sigma-Aldrich’s dichlorophenyl derivatives) enable calibration and quantification . HPLC with UV detection (≥98% purity) is also effective, especially when paired with reference spectra .

Advanced Research Questions

Q. How does microbial metabolism transform this compound, and what are the key metabolites?

- Rhodococci and other soil bacteria degrade the compound via 3,4-dioxygenation (3,4-DOX) , producing metabolites like 2,4-dichloroacetophenone and dichlorinated cinnamic acid. These pathways are critical for environmental persistence studies . The metabolite 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is a documented degradation product .

Q. How can researchers resolve contradictions in structural data obtained from crystallography vs. spectroscopic methods?

- Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces not captured in solution-phase NMR. Validate crystallographic data (e.g., SHELX-refined structures ) with DFT calculations to compare theoretical and experimental bond parameters. Cross-check NMR chemical shifts with predicted values using software like ACD/Labs .

Q. What computational approaches are effective for predicting the compound’s reactivity or interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450 or microbial dioxygenases. Use crystallographic coordinates (e.g., PDB files derived from SHELX-refined structures) to simulate binding affinities . DFT calculations (e.g., Gaussian 09) predict electronic properties and reactive sites for functionalization .

Q. What are the environmental transformation products of this compound, and how are they analyzed?

- Key transformation products include 3-(2,4-dichlorophenyl)-3-oxo-propanoic acid and 2,4-dichloroacetophenone , identified via high-resolution mass spectrometry (HRMS) and GC-MS . Isotopic labeling (e.g., ¹³C) tracks degradation pathways in soil microcosms.

Q. How can researchers optimize experimental design for studying the compound’s bioactivity?

- Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., fluorophenyl or trifluoromethyl derivatives) . Microplate assays (e.g., MIC for antimicrobial activity) paired with dose-response curves quantify efficacy. For enzyme inhibition, employ kinetic assays (e.g., NADPH depletion in CYP450 studies) .

Methodological Notes

- Avoiding Pitfalls : Cross-validate synthetic yields by repeating reactions under inert atmospheres (e.g., N₂) to prevent oxidation .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Advanced Instrumentation : Use synchrotron radiation for high-resolution crystallography of low-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.